3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid
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Overview
Description
3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid is a chemical compound with the molecular formula C6H13O5P and a molecular weight of 196.14 g/mol It is characterized by the presence of a phosphinoyl group attached to a propionic acid backbone, with a hydroxyethoxy substituent
Preparation Methods
The synthesis of 3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a phosphinoyl chloride with a hydroxyethoxy-substituted propionic acid derivative . The reaction conditions often require the use of a base to neutralize the hydrochloric acid byproduct and may involve solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine or phosphine oxide.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of phosphinoyl-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid involves its interaction with molecular targets through its phosphinoyl group. This group can form strong bonds with various biological molecules, influencing their activity and function. The hydroxyethoxy substituent may also play a role in modulating the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar compounds to 3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid include:
3-[(2-Hydroxyethoxy)methylphosphinyl]propanoic acid: Similar structure but with slight variations in the substituents.
Phosphinoyl-substituted carboxylic acids: A broader class of compounds with varying substituents on the carboxylic acid backbone. The uniqueness of this compound lies in its specific combination of the hydroxyethoxy and phosphinoyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85391-34-0 |
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Molecular Formula |
C6H13O5P |
Molecular Weight |
196.14 g/mol |
IUPAC Name |
3-[2-hydroxyethoxy(methyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C6H13O5P/c1-12(10,11-4-3-7)5-2-6(8)9/h7H,2-5H2,1H3,(H,8,9) |
InChI Key |
XFTNHLKADXEUNP-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CCC(=O)O)OCCO |
Origin of Product |
United States |
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